molecular formula C17H25NO4 B13359396 N-[(R)-1-Carbethoxybutyl]-(S)-alanine Benzyl Ester

N-[(R)-1-Carbethoxybutyl]-(S)-alanine Benzyl Ester

Cat. No.: B13359396
M. Wt: 307.4 g/mol
InChI Key: IRRWRQHUODGTBM-DZGCQCFKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[®-1-Carbethoxybutyl]-(S)-alanine Benzyl Ester is a chemical compound used as an intermediate in the synthesis of various pharmaceuticals. It is particularly notable for its role in the production of Perindoprilat, an angiotensin-converting enzyme (ACE) inhibitor .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[®-1-Carbethoxybutyl]-(S)-alanine Benzyl Ester typically involves the esterification of N-[®-1-Carbethoxybutyl]-(S)-alanine with benzyl alcohol. This process can be facilitated by using coupling reagents such as triphenylphosphine oxide and oxalyl chloride under mild conditions . The reaction is carried out at room temperature for about an hour, resulting in high yields.

Industrial Production Methods

In industrial settings, the production of N-[®-1-Carbethoxybutyl]-(S)-alanine Benzyl Ester may involve continuous flow microreactor systems. These systems offer greater efficiency, versatility, and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

N-[®-1-Carbethoxybutyl]-(S)-alanine Benzyl Ester undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions include various derivatives of N-[®-1-Carbethoxybutyl]-(S)-alanine, which can be further utilized in pharmaceutical synthesis .

Mechanism of Action

The compound itself does not have a direct mechanism of action but serves as a precursor in the synthesis of Perindoprilat. Perindoprilat inhibits the angiotensin-converting enzyme, thereby reducing the production of angiotensin II, a potent vasoconstrictor. This leads to vasodilation and a subsequent decrease in blood pressure .

Comparison with Similar Compounds

Similar Compounds

  • N-[(S)-1-Carbethoxybutyl]-(S)-alanine Benzyl Ester
  • N-[®-1-Carbethoxybutyl]-(S)-alanine

Uniqueness

N-[®-1-Carbethoxybutyl]-(S)-alanine Benzyl Ester is unique due to its specific stereochemistry, which is crucial for its role as an intermediate in the synthesis of Perindoprilat. The stereochemistry ensures the correct spatial arrangement of atoms, which is essential for the biological activity of the final product .

Properties

Molecular Formula

C17H25NO4

Molecular Weight

307.4 g/mol

IUPAC Name

ethyl (2R)-2-[[(2S)-1-oxo-1-phenylmethoxypropan-2-yl]amino]pentanoate

InChI

InChI=1S/C17H25NO4/c1-4-9-15(17(20)21-5-2)18-13(3)16(19)22-12-14-10-7-6-8-11-14/h6-8,10-11,13,15,18H,4-5,9,12H2,1-3H3/t13-,15+/m0/s1

InChI Key

IRRWRQHUODGTBM-DZGCQCFKSA-N

Isomeric SMILES

CCC[C@H](C(=O)OCC)N[C@@H](C)C(=O)OCC1=CC=CC=C1

Canonical SMILES

CCCC(C(=O)OCC)NC(C)C(=O)OCC1=CC=CC=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.